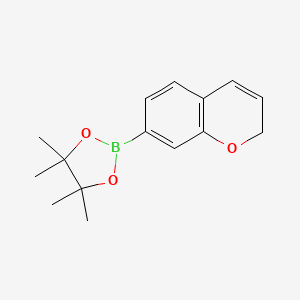![molecular formula C9H4Cl2N4O B11858879 7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one CAS No. 143007-00-5](/img/structure/B11858879.png)
7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is a heterocyclic compound that belongs to the class of triazoloquinoxalines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinoxaline moiety The presence of chlorine atoms at the 7 and 8 positions adds to its distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one typically involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound, followed by cyclization with a triazole derivative. One common method involves the reaction of 2,3-dichloroquinoxaline with a triazole derivative under reflux conditions in the presence of a suitable solvent such as dichloroethane . The reaction is typically carried out under acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 7 and 8 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The triazole and quinoxaline rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used in oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used in reduction reactions.
Major Products Formed
Applications De Recherche Scientifique
Medicinal Chemistry: This compound has shown promise as an antiviral and antimicrobial agent.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound has been used in studies related to cell signaling and apoptosis, particularly in cancer research.
Mécanisme D'action
The mechanism of action of 7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one can be compared with other similar compounds to highlight its uniqueness:
Propriétés
Numéro CAS |
143007-00-5 |
|---|---|
Formule moléculaire |
C9H4Cl2N4O |
Poids moléculaire |
255.06 g/mol |
Nom IUPAC |
7,8-dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |
InChI |
InChI=1S/C9H4Cl2N4O/c10-4-1-6-7(2-5(4)11)15-3-12-14-8(15)9(16)13-6/h1-3H,(H,13,16) |
Clé InChI |
IESYTBDOVCIPKA-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Cl)Cl)N3C=NN=C3C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858803.png)
![(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11858816.png)
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-](/img/structure/B11858822.png)
![4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11858829.png)
![10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11858833.png)
![Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11858837.png)
![2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine](/img/structure/B11858843.png)







